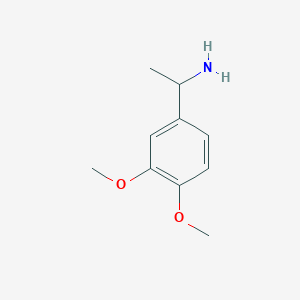
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, also known as CMPC, is a widely used chemical compound in scientific research and laboratory experiments. CMPC is a heterocyclic compound that is used as a reagent in the synthesis of various compounds. CMPC is also used as a ligand in the coordination chemistry of transition metals and as a catalyst in organic synthesis. It has many applications in scientific research, including in the synthesis of pharmaceuticals, in the study of enzyme kinetics, and in the production of agrochemicals.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide has been utilized in the synthesis of novel compounds with antimicrobial properties. For instance, its integration into the structure of novel pyrazole derivatives showed significant antimicrobial activity, making these compounds potent candidates for future antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Moreover, compounds synthesized from it exhibited a range of antimicrobial activities, with some showing potency comparable to standard drugs (Ningaiah et al., 2014).
Anticancer Applications
The compound has also found applications in the development of anticancer agents. Certain novel pyrazole- and isoxazole-based heterocycles synthesized from 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide have been screened for their anticancer activities. Some of these compounds demonstrated promising results against specific cancer cell lines, offering potential pathways for the development of new anticancer treatments (Gomha, Salah, & Abdelhamid, 2014).
Molecular Dynamics and Computational Studies
The compound has been a subject of extensive computational and molecular dynamics studies, providing insights into its properties and potential applications. These studies involve the analysis of its molecular structure and behavior, contributing to a better understanding of its reactivity and interaction with other molecules (Pillai et al., 2017).
Corrosion Inhibition
In the field of materials science, derivatives of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide have been investigated for their potential as corrosion inhibitors. Research indicates that these compounds can significantly reduce corrosion in specific environments, suggesting their utility in protecting metals and alloys from degradation (Paul, Yadav, & Obot, 2020).
Mecanismo De Acción
Target of Action
The compound 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzyme Lm-PTR1 . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . The compound’s interaction with its targets leads to inhibition of their activities, thereby exerting its antileishmanial and antimalarial effects .
Biochemical Pathways
It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their death and thus the suppression of the diseases they cause .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . It is possible that 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide may have similar ADME properties, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei , leading to their death . This results in the suppression of leishmaniasis and malaria, the diseases caused by these organisms .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYQSBCCPXQTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390646 |
Source


|
| Record name | 1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | |
CAS RN |
618092-42-5 |
Source


|
| Record name | 1-(4-chlorophenyl)-5-methylpyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


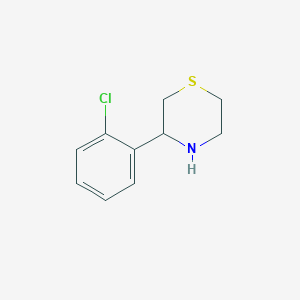
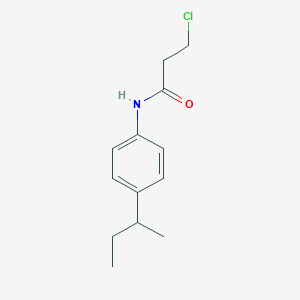

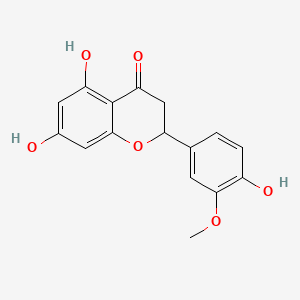
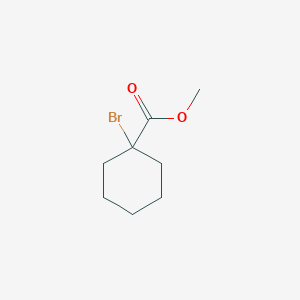

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)
![Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B1351622.png)

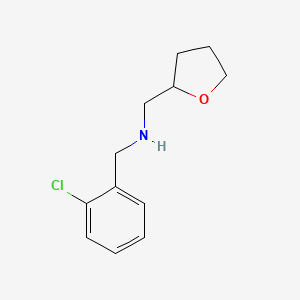

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1351632.png)
